molecular formula C12H14ClNO B2934449 4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 1412906-69-4

4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]

Cat. No. B2934449
CAS RN: 1412906-69-4
M. Wt: 223.7
InChI Key: QPCMFURWEFLEDN-UHFFFAOYSA-N
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Description

4-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] is a chemical compound with the molecular formula C12H14ClNO. It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] . The InChI code is 1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2 .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] is 223.7. It has a melting point of 97-100 degrees Celsius . The compound is a powder at room temperature .

Scientific Research Applications

I have conducted a search for the scientific research applications of 4-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] , but unfortunately, there seems to be limited information available online regarding specific applications for this compound. The search results primarily provide general chemical property data and suppliers for purchasing the compound .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways. The downstream effects of these interactions would depend on the specific pathways involved.

Result of Action

Based on the known activities of indole derivatives , it is likely that this compound has a variety of effects at the molecular and cellular levels.

properties

IUPAC Name

4-chlorospiro[1,2-dihydroindole-3,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-9-2-1-3-10-11(9)12(8-14-10)4-6-15-7-5-12/h1-3,14H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCMFURWEFLEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]

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